molecular formula C8H8N6O3 B14231181 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate CAS No. 554435-11-9

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate

Cat. No.: B14231181
CAS No.: 554435-11-9
M. Wt: 236.19 g/mol
InChI Key: PBUZAGRGYPTGGP-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate typically involves the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with nitrous acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, to form the diazonium salt. The nitrate ion is introduced by adding a nitrate source, such as sodium nitrate, to the reaction mixture.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as potassium iodide, sodium hydroxide, and aniline are commonly used. The reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually performed in an alkaline medium.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.

Major Products

    Substitution Reactions: Products include halogenated pyrazolopyridines, hydroxypyrazolopyridines, and aminopyrazolopyridines.

    Coupling Reactions: Azo compounds with various substituents on the aromatic ring.

    Reduction Reactions: The corresponding amine derivative of the pyrazolopyridine.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The compound can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate is unique due to the presence of both the dimethyl substituents and the diazonium group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

554435-11-9

Molecular Formula

C8H8N6O3

Molecular Weight

236.19 g/mol

IUPAC Name

4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium;nitrate

InChI

InChI=1S/C8H8N5.NO3/c1-4-3-5(2)10-7-6(4)8(11-9)13-12-7;2-1(3)4/h3H,1-2H3,(H,10,12,13);/q+1;-1

InChI Key

PBUZAGRGYPTGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2)[N+]#N)C.[N+](=O)([O-])[O-]

Origin of Product

United States

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